Tetrahydrothiophen-3-one is a heterocyclic compound containing a five-membered ring with one sulfur atom and four carbon atoms. It is a valuable intermediate in the synthesis of various complex molecules, including natural products and pharmaceuticals. Researchers have developed several methods for synthesizing tetrahydrothiophen-3-one, and its characterization is often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].
Due to its unique chemical structure, tetrahydrothiophen-3-one has been explored for its potential applications in medicinal chemistry. Studies have investigated its activity against various diseases, including cancer, Alzheimer's disease, and infectious diseases [, , ]. For instance, some derivatives of tetrahydrothiophen-3-one have shown promising anti-cancer properties by inhibiting the growth and proliferation of cancer cells [].
Tetrahydrothiophen-3-one, also known as thiolan-3-one, is a heterocyclic nonaromatic ketone with the molecular formula and a molecular weight of 102.15 g/mol. This compound is characterized by its colorless to pale yellow liquid form and possesses a distinctive garlic, meaty, and buttery odor, reminiscent of cooked beef and roasted peanuts . It is classified under the thiophene family, which includes compounds containing a five-membered ring with sulfur.
Tetrahydrothiophen-3-one can be synthesized through several methods:
Limited studies have been conducted on the interaction profile of tetrahydrothiophen-3-one with biological systems. Its irritative properties necessitate caution during handling; it can cause irritation to the skin, eyes, and respiratory system upon exposure . Further research may be needed to explore its interactions at the molecular level.
Tetrahydrothiophen-3-one shares structural similarities with several other compounds within the thiophene family. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Tetrahydrothiophen-3-one | C4H6OS | Garlic-like odor; used as flavoring |
Thiophene | C4H4S | Aromatic; used in organic synthesis |
2-Thiophenecarboxylic Acid | C6H5O2S | Aromatic acid; used in pharmaceuticals |
Dihydrothiophenone | C4H6OS | Similar structure; different reactivity |
3-Thiolanone | C4H6OS | Structural isomer; different properties |
Tetrahydrothiophen-3-one is unique due to its nonaromatic nature and specific odor profile, distinguishing it from its aromatic counterparts like thiophene.
Early methods relied on multi-step reactions involving sulfur-containing precursors. A foundational route involves the reaction of thioglycolic acid with acrylic acid under alkaline conditions (e.g., barium hydroxide), followed by cyclization and decarboxylation to yield tetrahydrothiophen-3-one. This approach, detailed in European Patent EP0127121A1, avoids solvents but requires high temperatures (150–200°C), which limits scalability and energy efficiency.
Another traditional method employs chloroacetyl chloride as a starting material. A four-step process involves nucleophilic substitution, cyclization, and oxidation to form the ketone. While straightforward, this route generates hazardous byproducts (e.g., HCl and sulfur dioxide), raising environmental concerns.
Method | Key Steps | Yield | Challenges |
---|---|---|---|
Thioglycolic acid + Acrylic acid | Michael addition → Cyclization → Decarboxylation | 60–70% | High energy input, solvent-free |
Chloroacetyl chloride | Substitution → Cyclization → Oxidation | 50–60% | Hazardous byproducts, low purity |
Recent advancements focus on reducing reaction time and improving selectivity. Microwave-assisted synthesis has gained traction for its rapid heating and homogeneous reaction conditions. For instance, a method using triethyl orthoformate, propylamine, and acetic acid under microwave irradiation (180 W, 140°C) produces formamidine intermediates, which are further processed to tetrahydrothiophen-3-one derivatives. This approach shortens synthesis time to 10–30 minutes compared to hours in traditional methods.
Catalytic asymmetric synthesis has also emerged. A chiral fluoride-catalyzed cascade sulfa-Michael/aldol reaction enables enantioselective synthesis of trisubstituted tetrahydrothiophenes. Using 1,4-dithiane-2,5-diol and α,β-unsaturated ketones, this method achieves >90% enantiomeric excess (ee) under mild conditions.
Method | Catalyst/Conditions | Yield | Selectivity |
---|---|---|---|
Microwave-assisted | Triethyl orthoformate, 140°C, 10 min | 85–90% | High purity, rapid reaction |
Chiral fluoride catalysis | KF + oligoEG, room temperature | 70–80% | >90% ee, scalable |
Patents highlight optimized routes for industrial-scale production. European Patent EP0127121A1 describes a solvent-free method using thioglycolic acid and acrylic acid, catalyzed by ammonium acetate. This process minimizes waste but requires precise control of reaction stoichiometry.
A Chinese patent (CN111732568B) outlines a three-step synthesis for 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride, a herbicide intermediate. Key steps include:
This method achieves 89.5% yield for the final product, demonstrating industrial feasibility.
Despite progress, challenges persist:
Enzymatic reduction of tetrahydrothiophen-3-one leverages keto reductases (KREDs) to achieve high enantioselectivity. These NADPH-dependent enzymes catalyze the transfer of a hydride ion to the ketone’s carbonyl group, yielding the corresponding (R)-alcohol. The reaction proceeds via a two-step mechanism: first, NADPH binds to the enzyme, inducing conformational changes that position the ketone substrate for optimal orientation. Second, the hydride ion is transferred from NADPH to the carbonyl carbon, while a proton from the solvent is added to the oxygen atom, forming the alcohol product [1] [3].
The challenge with tetrahydrothiophen-3-one lies in its near-symmetrical structure, which complicates stereochemical control. Wild-type KREDs initially exhibited modest enantioselectivity (63% ee), but evolution strategies have optimized binding pockets to distinguish between prochiral faces [1]. Structural studies reveal that mutations in residues surrounding the active site enhance steric and electronic interactions, favoring the (R)-enantiomer. This mechanistic insight has enabled the development of KRED variants capable of achieving 99.3% ee, making enzymatic reduction a viable industrial process [1] [3].
Directed evolution has been pivotal in enhancing KRED performance. Starting with the Lactobacillus kefir KRED, researchers employed iterative saturation mutagenesis to target residues critical for substrate orientation. For instance, substitutions at positions 94 and 145 introduced bulkier side chains, which sterically hindered unfavored binding modes of tetrahydrothiophen-3-one [1] [3]. High-throughput screening of mutant libraries identified variants with improved turnover rates and selectivity.
The engineered KREDs not only achieved near-perfect enantioselectivity but also demonstrated robustness under process conditions. A notable example is the scalability of the biocatalytic reduction to 100 kg batches, which replaced hazardous multistep syntheses relying on chiral pool starting materials [1] [3]. This advancement underscores the potential of enzyme engineering to bridge the gap between laboratory-scale discoveries and industrial applications.
Continuous flow systems have emerged as a powerful platform for biocatalytic reductions, offering advantages such as enhanced mass transfer and precise control over reaction parameters. While direct studies on tetrahydrothiophen-3-one are limited, analogous systems for cyclic ketones like tetrahydrofuran-3-one provide valuable insights. For example, transaminases in continuous flow reactors achieved 94–99% conversion of cyclic ketones to amines within 5–45 minutes, highlighting the efficiency of such setups [4].
Adapting these systems for KRED-mediated reductions could mitigate substrate inhibition and improve productivity. Immobilizing KREDs on solid supports or employing enzyme cascades with cofactor regeneration systems may further optimize continuous processes. Future research should focus on integrating real-time monitoring and adaptive feedback mechanisms to maximize yield and enantiopurity for tetrahydrothiophen-3-one derivatives [4].
Parameter | Chemical Route | Biocatalytic Route |
---|---|---|
Steps | Multi-step (e.g., Corey–Itsuno reduction) [5] | Single-step [1] [3] |
Enantioselectivity | Moderate to high (85–95% ee) [5] | High (99.3% ee) [1] [3] |
Catalyst Load | Stoichiometric chiral auxiliaries [5] | Sub-stoichiometric enzymes [1] [3] |
Environmental Impact | Hazardous solvents/byproducts [2] [5] | Aqueous conditions, minimal waste [1] [3] |
Scalability | Challenging due to purification needs [5] | Demonstrated at 100 kg scale [1] [3] |
Traditional chemical methods, such as the Corey–Itsuno reduction, rely on oxazaborolidine catalysts to achieve enantioselectivity. While effective, these routes often require toxic boron reagents and extensive purification [5]. In contrast, biocatalytic reduction employs aqueous media and generates fewer byproducts, aligning with green chemistry principles [1] [3].
Hydrodesulfurization studies on tetrahydrothiophene derivatives further illustrate the limitations of chemical catalysis. For example, sulfided cobalt molybdate catalysts require high temperatures (300–400°C) and produce mixed hydrocarbons, complicating product isolation [2]. Biocatalysis avoids these pitfalls by operating under mild conditions (25–40°C) and delivering precise stereochemical outcomes [1] [3].
The asymmetric reduction of tetrahydrothiophen-3-one to optically active alcohols represents one of the most successful applications of biocatalysis in pharmaceutical intermediate synthesis. This transformation is particularly challenging due to the nearly symmetrical nature of the substrate, requiring highly evolved enzymes to achieve satisfactory enantioselectivity [1] [2] [3].
The development of engineered ketoreductases has revolutionized this field. The most notable breakthrough came from Codexis, where researchers successfully evolved a ketoreductase enzyme from an initial enantiomeric excess of 63% to an unprecedented 99.3% ee [1] [2]. This achievement required extensive directed evolution, employing site-saturation mutagenesis at key residues within the enzyme's active site. The evolved enzyme system utilizes glucose dehydrogenase for cofactor regeneration, creating a sustainable catalytic system [1] [2].
The industrial significance of this development cannot be overstated. The biocatalytic process produces (R)-tetrahydrothiophen-3-ol in a single step from tetrahydrothiophen-3-one, eliminating the need for multiple hazardous synthetic steps traditionally required when starting from chiral pool compounds [1] [2]. The process has been successfully scaled to 100 kg production runs, demonstrating its industrial viability [1] [2].
Several enzyme systems have been developed for this transformation, each with specific advantages. The acetobacter pasteurianus ketoreductase (apKRED-9) has shown exceptional performance when immobilized on various supports [4]. When immobilized on glutaraldehyde-activated polymer beads (LX1000HA), the enzyme achieved 99.5% ee with conversion rates exceeding 99% [4]. The immobilized system demonstrated remarkable stability, maintaining activity for over 64 hours in continuous-flow reactions with a space-time yield of 729 g L⁻¹ d⁻¹ [4].
The cofactor enriched polyethylenimine (CEP) immobilization platform has also proven highly effective [4]. This system achieved 99.9% ee with 76.3% yield in pilot-scale applications, processing 118 grams of substrate to produce the desired chiral alcohol with 99.9% chiral purity [4]. The CEP platform offers advantages in terms of cost-effectiveness and adaptability to other enzyme systems [4].
Microbial whole-cell biocatalysts have also been explored for this transformation. Various microorganisms belonging to Penicillium, Aspergillus, and Streptomyces genera have demonstrated the ability to reduce tetrahydrothiophen-3-one to the (R)-alcohol with moderate to good selectivity [5] [6]. These systems offer the advantage of simplified downstream processing and reduced cofactor costs, though they typically achieve lower enantiomeric excesses compared to purified enzyme systems [5] [6].
The thermostable alcohol dehydrogenase from Thermoethanolicus brockii (TbSADH) has been successfully engineered through directed evolution to accept tetrahydrothiophen-3-one as a substrate. The evolved variants achieved 95-99% ee with excellent yields, demonstrating the potential for expanding the substrate scope of existing biocatalysts.
Tetrahydrothiophen-3-one serves as a crucial building block in the synthesis of various antimicrobial agents, particularly those targeting fungal and bacterial pathogens. The compound's unique structural features make it an ideal scaffold for developing new therapeutic agents with enhanced potency and selectivity.
The antifungal applications of tetrahydrothiophen-3-one derivatives have shown remarkable promise. Research has demonstrated that thiazole derivatives synthesized from tetrahydrothiophen-3-one exhibit potent antifungal activity against clinically relevant Candida species. The most active compounds achieved minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL against Candida albicans, comparable to or exceeding the activity of established antifungal agents.
The structure-activity relationships of these derivatives reveal that the tetrahydrothiophen-3-one scaffold provides optimal electronic and steric properties for antifungal activity. The presence of the sulfur atom in the five-membered ring creates a unique electronic environment that enhances interaction with fungal cell targets. Derivatives containing electron-withdrawing groups generally show enhanced activity, while those with electron-donating substituents maintain good selectivity profiles.
In antibacterial applications, tetrahydrothiophen-3-one derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Novel thiophene derivatives have shown particular promise against drug-resistant strains, including colistin-resistant Acinetobacter baumannii and Escherichia coli. These compounds achieve bactericidal effects through membrane permeabilization and disruption of cell wall integrity.
The mechanism of action studies reveal that these derivatives affect bacterial membrane permeability, as demonstrated by ethidium homodimer-1 uptake assays. The most active compounds show MIC values in the low micromolar range, with compound 3b achieving MIC values of 1.11 μM against E. coli and 1.00 μM against P. aeruginosa. The bactericidal activity is time-dependent, with complete bacterial kill achieved within 8-24 hours depending on the concentration used.
The broad-spectrum activity of these derivatives extends to clinically challenging pathogens. Studies have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase-producing Enterobacteriaceae, and carbapenem-resistant Enterobacteriaceae. This broad activity profile makes tetrahydrothiophen-3-one derivatives particularly attractive for developing new antibiotics to address the growing problem of antimicrobial resistance.
The synthesis of thiazole and thiazolidinone derivatives from tetrahydrothiophen-3-one represents a major application area with significant pharmaceutical implications. These heterocyclic compounds serve as privileged scaffolds in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties.
Thiazole derivatives are typically synthesized through the Hantzsch thiazole synthesis, which involves the reaction of tetrahydrothiophen-3-one with thioamides or thiosemicarbazides in the presence of α-haloketones. This classical approach has been modified and optimized to improve yields and reduce environmental impact. Modern variants employ microwave-assisted synthesis, ionic liquid catalysis, and flow chemistry techniques to achieve higher efficiency.
The reaction mechanism involves initial nucleophilic attack by the sulfur atom of the thioamide on the α-haloketone, followed by cyclization through nitrogen attack on the activated carbonyl group. The process is highly regioselective and typically proceeds with excellent yields (75-95%) under optimized conditions.
One-pot multicomponent reactions have been developed to streamline the synthesis process. These approaches combine the formation of the thiosemicarbazone intermediate with the cyclization step, reducing the number of synthetic operations and improving overall efficiency. Catalyst-free methods using water as a solvent have also been developed, offering environmental advantages and simplified workup procedures.
Thiazolidinone derivatives are synthesized through different pathways, most commonly involving the reaction of tetrahydrothiophen-3-one with thioglycolic acid derivatives. The synthesis typically proceeds through Schiff base formation followed by cyclization in the presence of acid catalysts or Lewis acids. Modern approaches employ various catalytic systems including magnetic nanoparticles, ionic liquids, and heterogeneous catalysts to improve selectivity and facilitate product isolation.
The stereochemistry of thiazolidinone formation can be controlled through the use of chiral auxiliaries or asymmetric catalysts. Organocatalytic approaches using proline derivatives, cinchona alkaloids, or phosphoric acid catalysts have achieved excellent enantioselectivities (up to 96% ee) in the formation of chiral thiazolidinones.
The biological activity of these derivatives is closely related to their structural features. Thiazole derivatives with electron-withdrawing groups at the 2-position show enhanced antimicrobial activity, while those with bulky substituents at the 4-position demonstrate improved selectivity. Thiazolidinone derivatives with aromatic substituents at the nitrogen atom typically show better pharmacokinetic properties and oral bioavailability.
Structure-activity relationship studies have identified key pharmacophores responsible for biological activity. The presence of the thiazole or thiazolidinone ring is essential for activity, with modifications to the ring system generally resulting in loss of potency. Substitution patterns around the heterocyclic core significantly influence both potency and selectivity profiles.
The application of tetrahydrothiophen-3-one in polymer chemistry represents an emerging area with significant potential for materials science and biotechnology applications. The compound's unique structural features, particularly the presence of both carbonyl and sulfur functionalities, make it an ideal candidate for various cross-linking applications.
The sulfur atom in tetrahydrothiophen-3-one can participate in various cross-linking reactions, particularly those involving thiol-reactive groups. Maleimide-based cross-linking systems have been developed that utilize the sulfur functionality to create stable thioether linkages. These systems operate optimally at physiological pH (6.5-7.5) and form irreversible bonds that are stable under biological conditions.
The carbonyl functionality of tetrahydrothiophen-3-one can be utilized in carbonyl-reactive cross-linking systems. Hydrazide and aminooxy-based cross-linkers react specifically with the ketone group to form stable hydrazone and oxime linkages, respectively. These reactions are particularly useful in bioconjugation applications where mild reaction conditions are required.
Polymer modification using tetrahydrothiophen-3-one derivatives has shown promise in creating materials with enhanced properties. The incorporation of thiophene units into polymer backbones improves electrical conductivity and thermal stability. Oxidative polymerization of thiophene derivatives containing tetrahydrothiophen-3-one units has been achieved using palladium catalysts, resulting in polymers with unique electronic properties.
The cross-linking efficiency depends on several factors including pH, temperature, and the presence of competing nucleophiles. Optimal cross-linking occurs at slightly acidic to neutral pH (6.0-7.5) and moderate temperatures (20-40°C). The presence of primary amines can compete with the desired cross-linking reactions, requiring careful optimization of reaction conditions.
In biomaterial applications, tetrahydrothiophen-3-one derivatives have been used to create hydrogels with controllable mechanical properties. The cross-linking density can be tuned by varying the concentration of the cross-linking agent and the reaction time. These materials show promise for tissue engineering applications due to their biocompatibility and tunable degradation rates.
The stability of cross-linked materials depends on the type of linkage formed. Thioether linkages are highly stable and resistant to hydrolysis, while disulfide linkages can be cleaved under reducing conditions. This difference in stability can be exploited to create materials with controlled release properties or reversible cross-linking behavior.
Surface modification applications have utilized tetrahydrothiophen-3-one derivatives to introduce functional groups onto various substrates. The compound can be immobilized on surfaces through various coupling chemistries, providing platforms for further functionalization. These modified surfaces have applications in biosensing, protein immobilization, and cell culture applications.
Irritant